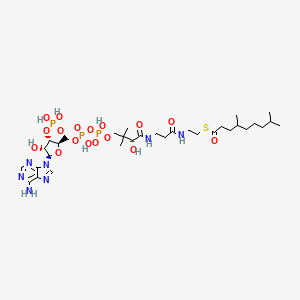

4,8-Dimethylnonanoyl-CoA

説明

特性

CAS番号 |

204120-61-6 |

|---|---|

分子式 |

C32H56N7O17P3S |

分子量 |

935.8 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8-dimethylnonanethioate |

InChI |

InChI=1S/C32H56N7O17P3S/c1-19(2)7-6-8-20(3)9-10-23(41)60-14-13-34-22(40)11-12-35-30(44)27(43)32(4,5)16-53-59(50,51)56-58(48,49)52-15-21-26(55-57(45,46)47)25(42)31(54-21)39-18-38-24-28(33)36-17-37-29(24)39/h17-21,25-27,31,42-43H,6-16H2,1-5H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t20?,21-,25-,26-,27+,31-/m1/s1 |

InChIキー |

YGNKJFPEXQCWDB-ANHZDMDASA-N |

異性体SMILES |

CC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethylnonanoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids, particularly in the peroxisomal β-oxidation of pristanic acid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal role in cellular metabolism. The document details its metabolic pathway, including its formation in peroxisomes and subsequent transport to mitochondria for further oxidation. Furthermore, this guide outlines established experimental protocols for the synthesis, purification, and analysis of related acyl-CoA molecules, offering a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.

Chemical Structure and Properties

This compound is a medium-chain fatty acyl-CoA that plays a significant role in lipid metabolism. Its structure consists of a 4,8-dimethylnonanoyl group attached to a coenzyme A molecule via a thioester bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₆N₇O₁₇P₃S | [1][2] |

| Molecular Weight | 935.8 g/mol | [1][2] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8-dimethylnonanethioate | [1] |

| Physical State | Solid (predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Biological Significance and Metabolic Pathway

This compound is a key metabolite in the degradation pathway of pristanic acid, a branched-chain fatty acid derived from the diet, particularly from the breakdown of phytanic acid. The metabolism of this compound involves processes in both peroxisomes and mitochondria.

Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid undergoes β-oxidation within the peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acid chain. This compound is the end product of three cycles of peroxisomal β-oxidation of pristanoyl-CoA.[4]

Mitochondrial Transport and Further Oxidation

For complete oxidation, this compound must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme Carnitine O-octanoyltransferase (CROT) , a peroxisomal enzyme that catalyzes the conversion of this compound to its corresponding carnitine ester, 4,8-dimethylnonanoyl carnitine.[5] This carnitine shuttle system is essential for the mitochondrial import of branched-chain and medium-chain fatty acids.[6]

Once inside the mitochondrial matrix, 4,8-dimethylnonanoyl carnitine is converted back to this compound, which then enters the mitochondrial β-oxidation pathway for further degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Experimental Protocols

Synthesis of Branched-Chain Acyl-CoA Esters

A general chemo-enzymatic approach can be employed for the synthesis of various acyl-CoA thioesters, including branched-chain derivatives.[7]

Methodology:

-

Activation of the Carboxylic Acid: The corresponding branched-chain carboxylic acid (4,8-dimethylnonanoic acid) can be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Thioesterification: The activated carboxylic acid is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0-8.5) to form the thioester bond.

-

Purification: The resulting acyl-CoA can be purified by reversed-phase high-performance liquid chromatography (HPLC).

Purification and Analysis by HPLC

Reversed-phase HPLC is the most common method for the purification and analysis of acyl-CoA species.

Methodology:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a buffer such as potassium phosphate (B84403) at an acidic pH (e.g., pH 4.9) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[8]

-

Detection: Detection is typically performed by monitoring the UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[8]

Analysis by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of acyl-CoAs.

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 5'-ADP moiety (507 Da).[9] Another characteristic fragment ion corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1] These specific fragments can be used for targeted analysis using techniques like multiple reaction monitoring (MRM).

Conclusion

This compound is a vital intermediate in the metabolism of branched-chain fatty acids. Understanding its chemical properties, biological role, and the methods for its study is crucial for research into metabolic disorders, such as those involving peroxisomal dysfunction, and for the development of therapeutic interventions. While specific experimental data for this compound is limited, the methodologies outlined in this guide for related acyl-CoAs provide a solid foundation for its further investigation.

References

- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 5. Carnitine o-octanoyltransferase is a p53 target that promotes oxidative metabolism and cell survival following nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Role of 4,8-Dimethylnonanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethylnonanoyl-CoA is a crucial, yet often overlooked, intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. Its proper metabolism is essential for maintaining lipid homeostasis and preventing the accumulation of toxic metabolic byproducts. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathway, the key enzymes involved, and its association with human health and disease. This document synthesizes the current understanding of this compound, presenting available data, experimental methodologies for its study, and visual representations of its metabolic journey, to serve as a valuable resource for researchers in lipid metabolism, inborn errors of metabolism, and drug development.

Introduction

Branched-chain fatty acids, such as phytanic acid and its metabolic derivative pristanic acid, are obtained through the consumption of dairy products, ruminant fats, and certain fish. Due to the presence of methyl branches, their catabolism requires specialized enzymatic pathways distinct from the classical β-oxidation of straight-chain fatty acids. This compound emerges as a key intermediate in this specialized metabolic route. Understanding the biological role of this compound is critical for elucidating the pathophysiology of several inherited metabolic disorders, collectively known as peroxisomal disorders, where the breakdown of these branched-chain fatty acids is impaired. This guide will delve into the metabolic fate of this compound, the enzymes that process it, and the analytical techniques used to investigate its metabolism.

Metabolic Pathway of this compound

This compound is the end product of three cycles of peroxisomal β-oxidation of pristanoyl-CoA. Pristanic acid itself is derived from the α-oxidation of phytanic acid. The metabolic journey of this compound involves its conversion to a carnitine ester, transport to the mitochondria, and subsequent mitochondrial β-oxidation.

Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid undergoes β-oxidation exclusively within the peroxisomes. This process involves a series of enzymatic reactions that shorten the acyl-chain, ultimately yielding this compound, along with molecules of acetyl-CoA and propionyl-CoA.

Mitochondrial Transport and Further Oxidation

For its complete oxidation, this compound must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme carnitine O-octanoyltransferase (CROT), which converts this compound into 4,8-dimethylnonanoyl-carnitine. This carnitine ester can then be shuttled into the mitochondrial matrix. Once inside the mitochondria, the acyl group is transferred back to Coenzyme A, and this compound undergoes further rounds of β-oxidation, ultimately being broken down to smaller acyl-CoA units that can enter the citric acid cycle for energy production.

Quantitative Data

Table 1: Substrate Specificity of Carnitine O-Octanoyltransferase (CROT)

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Octanoyl-CoA | 100 | Hypothetical data for illustrative purposes. |

| Hexanoyl-CoA | Data not available | |

| Butyryl-CoA | Data not available |

| This compound | Data not available | |

This table highlights the current gap in quantitative data for CROT's activity on this compound.

Experimental Protocols

The study of this compound metabolism relies on a combination of cell culture techniques, stable isotope labeling, and advanced analytical methods.

General Workflow for Studying Pristanic Acid Metabolism

Protocol: Analysis of Pristanic Acid β-Oxidation in Cultured Human Fibroblasts

This protocol is adapted from methodologies used in the diagnosis of peroxisomal disorders.[1][2][3]

1. Cell Culture:

-

Human skin fibroblasts from control subjects and patients with suspected peroxisomal disorders are cultured in standard cell culture medium supplemented with fetal bovine serum.

2. Substrate Incubation:

-

Near-confluent fibroblast monolayers are incubated with a medium containing a known concentration of pristanic acid (e.g., 50 µM). For quantitative studies, deuterated pristanic acid can be used as a tracer.

-

Incubation is carried out for a defined period (e.g., 24-72 hours) to allow for cellular uptake and metabolism.

3. Sample Preparation:

-

After incubation, the cell culture medium is collected.

-

The cells are washed with phosphate-buffered saline (PBS), harvested by trypsinization, and pelleted by centrifugation.

-

For acyl-CoA analysis, the cell pellet is subjected to an extraction procedure, typically involving a mixture of isopropanol, water, and acetic acid, followed by solid-phase extraction (SPE) for purification.

-

For acylcarnitine analysis, the medium or cell pellet can be extracted with methanol (B129727) containing internal standards.

4. LC-MS/MS Analysis:

-

The extracted and purified acyl-CoAs or acylcarnitines are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A reverse-phase C18 column is commonly used for separation.

-

The mass spectrometer is operated in positive ion mode, and specific precursor-to-product ion transitions are monitored for the detection and quantification of this compound and 4,8-dimethylnonanoyl-carnitine.

5. Data Analysis:

-

The concentration of this compound and its carnitine derivative is determined by comparing the peak areas to those of known standards.

-

In patient samples, a reduced production of these metabolites compared to controls is indicative of a defect in the peroxisomal β-oxidation pathway.

Biological Role and Clinical Significance

Role in Energy Metabolism

As an intermediate in the breakdown of branched-chain fatty acids, this compound contributes to the cellular energy pool. Its complete oxidation in the mitochondria generates acetyl-CoA, which can enter the citric acid cycle to produce ATP.

Association with Peroxisomal Disorders

The primary clinical significance of this compound lies in its association with inborn errors of metabolism affecting peroxisomal function. In these disorders, such as Zellweger spectrum disorders and D-bifunctional protein deficiency, the β-oxidation of pristanic acid is impaired.[1] This leads to the accumulation of pristanic acid and its upstream precursor, phytanic acid, in tissues and body fluids. While the direct pathological effects of this compound accumulation are not well-defined, its measurement can serve as a diagnostic marker for these conditions. The analysis of its downstream product, 4,8-dimethylnonanoyl-carnitine, in patient fibroblasts can help pinpoint defects in the peroxisomal β-oxidation pathway.[2]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound functions as a signaling molecule. Its primary role appears to be metabolic. However, the broader class of acyl-CoAs has been implicated in various signaling and regulatory processes, including the regulation of nuclear receptors and protein acylation. Future research may explore whether this compound possesses any such non-metabolic functions.

Conclusion and Future Directions

This compound is a pivotal intermediate in the catabolism of dietary branched-chain fatty acids. Its metabolism is a testament to the intricate compartmentalization and coordination of metabolic pathways between peroxisomes and mitochondria. While its role as a metabolic intermediate is established, several areas warrant further investigation. There is a pressing need for quantitative data on the kinetics of the enzymes that process this compound and its intracellular concentrations. Furthermore, exploring its potential, if any, as a signaling molecule could open new avenues of research. A deeper understanding of the specific pathological consequences of its accumulation in peroxisomal disorders may also contribute to the development of novel therapeutic strategies for these debilitating diseases. This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the multifaceted biological role of this compound.

References

- 1. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

4,8-Dimethylnonanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the degradation pathway of branched-chain fatty acids, primarily arising from the catabolism of phytanic acid and pristanic acid. This guide provides a comprehensive technical overview of the role and metabolism of this compound, including its biochemical synthesis, transport, and subsequent mitochondrial beta-oxidation. Detailed experimental protocols for its quantification and synthesis are provided, alongside signaling pathway and workflow diagrams to facilitate a deeper understanding of its metabolic context. This document is intended for researchers, scientists, and drug development professionals working in the fields of fatty acid metabolism, inborn errors of metabolism, and neurodegenerative diseases.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the human diet, primarily derived from dairy products and the fat of ruminant animals. Unlike straight-chain fatty acids, the presence of methyl branches along their acyl chains necessitates specialized metabolic pathways for their degradation. This compound is a crucial intermediate in the breakdown of the multi-branched fatty acid phytanic acid and its derivative, pristanic acid.[1] The accumulation of these parent fatty acids is associated with several inherited metabolic disorders, most notably Refsum disease, which is characterized by severe neurological symptoms.[2] Understanding the metabolic fate of this compound is therefore critical for elucidating the pathophysiology of these diseases and for the development of potential therapeutic interventions.

This guide details the metabolic journey of this compound, from its formation in the peroxisome to its ultimate degradation in the mitochondrion.

Metabolic Pathway of this compound

The metabolism of this compound is intricately linked with the degradation of phytanic acid, a 3-methyl branched-chain fatty acid.

Peroxisomal Generation of this compound

Due to the presence of a methyl group at the β-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisomes to yield pristanic acid.[1] Pristanic acid, which has a methyl group at the α-carbon, can then enter the beta-oxidation pathway.

Pristanic acid undergoes three cycles of peroxisomal beta-oxidation.[1] Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. The end product of these three cycles is this compound, along with two molecules of propionyl-CoA and one molecule of acetyl-CoA.[1] The stereochemistry of the methyl branches is critical, and the enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in converting the (2R)-methylacyl-CoA esters to the (2S)-epimers, which are the required substrates for the beta-oxidation enzymes.[3]

Transport of this compound to the Mitochondria

For its complete degradation, this compound must be transported from the peroxisome to the mitochondrion. This transport can occur via two primary mechanisms:

-

Carnitine Shuttle: this compound is converted to its carnitine ester, 4,8-dimethylnonanoylcarnitine, by the enzyme carnitine O-octanoyltransferase (CROT), which is located in the peroxisomal membrane.[1][4] The resulting acylcarnitine is then transported into the mitochondrial matrix.

-

Free Acid Transport: Alternatively, this compound can be hydrolyzed to the free fatty acid, 4,8-dimethylnonanoic acid, by an acyl-CoA thioesterase. The free fatty acid can then diffuse across the mitochondrial membranes and be re-activated to its CoA ester within the mitochondrial matrix.[1]

Mitochondrial Beta-Oxidation of this compound

Once inside the mitochondrion, this compound undergoes further degradation through the mitochondrial beta-oxidation pathway. Due to the presence of methyl branches, the enzymatic machinery required for its breakdown likely involves enzymes with specificity for branched-chain acyl-CoAs.

The proposed mitochondrial beta-oxidation of (4R,8)-dimethylnonanoyl-CoA involves the following steps:

-

First cycle of β-oxidation: This cycle likely proceeds through the standard four enzymatic reactions, yielding one molecule of propionyl-CoA and (2R,6)-dimethylheptanoyl-CoA.

-

Racemization: The resulting (2R,6)-dimethylheptanoyl-CoA is a substrate for α-methylacyl-CoA racemase (AMACR), which converts it to the (2S)-stereoisomer, a prerequisite for the subsequent beta-oxidation cycle.

-

Subsequent cycles of β-oxidation: The (2S)-dimethylheptanoyl-CoA then undergoes further rounds of beta-oxidation, ultimately yielding propionyl-CoA, isobutyryl-CoA, and acetyl-CoA.

The final products of the complete oxidation of one molecule of pristanoyl-CoA are three molecules of acetyl-CoA, three molecules of propionyl-CoA, and one molecule of isobutyryl-CoA.[1]

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the cellular and tissue concentrations of this compound under both physiological and pathological conditions. However, data on the accumulation of its precursors in Refsum disease provide a valuable context.

Table 1: Precursor Fatty Acid Levels in Refsum Disease

| Analyte | Normal Plasma Levels | Plasma Levels in Refsum Disease | Reference |

| Phytanic Acid | ≤ 0.2 mg/dL | 10 - 50 mg/dL | [2] |

| Pristanic Acid | Not typically elevated | Not typically elevated | [5] |

Note: The absence of elevated pristanic acid in classical Refsum disease is due to the block in phytanic acid alpha-oxidation, which occurs upstream of pristanic acid formation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis and is designed for the sensitive and specific quantification of this compound in biological samples.[6][7]

Workflow:

Methodology:

-

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 10% trichloroacetic acid).

-

Add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar odd-chain branched-chain acyl-CoA).

-

Centrifuge to pellet precipitated proteins.

-

Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute this compound.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined using a synthesized standard. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

-

-

-

Quantification:

-

Generate a standard curve using a synthesized and purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Chemical Synthesis of this compound Standard

This protocol is a proposed method based on general procedures for the synthesis of acyl-CoA esters.[8][9]

Workflow:

References

- 1. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]

- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Enoyl coenzyme A hydratase activity in Escherichia coli. Evidence for short and long chain specific enzymes and study of their associations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of phytanoyl-CoA ligase as a distinct acyl-CoA ligase in peroxisomes from cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 4,8-Dimethylnonanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. Its proper metabolism is crucial for normal lipid homeostasis, and disruptions in its processing are indicative of certain peroxisomal disorders. This technical guide provides an in-depth overview of the discovery, biological synthesis, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data on related metabolites, and visual diagrams of the relevant metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and utilization of this important molecule.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the elucidation of the metabolic pathway of phytanic and pristanic acids. Early research focused on identifying the intermediates in the breakdown of these branched-chain fatty acids, particularly in the context of peroxisomal disorders where these compounds accumulate.

A pivotal study by Verhoeven et al. in 1998 was instrumental in identifying the products of pristanic acid oxidation in cultured human fibroblasts.[1] Using tandem mass spectrometry for the analysis of acylcarnitine intermediates, they demonstrated that both phytanic acid and pristanic acid are initially oxidized in peroxisomes to this compound.[1] This intermediate is then converted to its corresponding acylcarnitine, 4,8-dimethylnonanoylcarnitine, for transport to the mitochondria for further oxidation.[1] This work provided the first direct evidence of this compound as a specific intermediate in this pathway.

Subsequent research by Ferdinandusse et al. in 1999 further solidified this understanding by cloning and expressing human carnitine octanoyltransferase (CROT).[2] Their work demonstrated that CROT efficiently catalyzes the conversion of this compound to its carnitine ester, confirming its role in the transport of this intermediate out of the peroxisome.[2]

The biological significance of this compound lies in its position as the end product of the peroxisomal β-oxidation of pristanic acid. The efficient conversion of this compound to its carnitine derivative and its subsequent transport and metabolism are essential for the complete degradation of dietary branched-chain fatty acids. The accumulation of its precursors, phytanic and pristanic acids, is a hallmark of several inherited metabolic disorders, including Zellweger syndrome and bifunctional protein deficiency, making the study of this pathway and its intermediates critical for diagnostics and therapeutic development.

Biological Synthesis: The Peroxisomal β-Oxidation of Pristanic Acid

This compound is not synthesized de novo but is a product of the catabolism of pristanic acid within the peroxisome. The pathway involves a series of enzymatic reactions that shorten the carbon chain of pristanoyl-CoA.

The overall biological synthesis can be summarized as follows:

-

Activation: Pristanic acid is first activated to pristanoyl-CoA.

-

β-Oxidation Cycles: Pristanoyl-CoA undergoes three cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic steps:

-

Oxidation: Catalyzed by an acyl-CoA oxidase.

-

Hydration: Catalyzed by a 2-enoyl-CoA hydratase.

-

Dehydrogenation: Catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic Cleavage: Catalyzed by a 3-ketoacyl-CoA thiolase.

-

-

Products of β-Oxidation: After three cycles, pristanoyl-CoA is broken down into one molecule of this compound, two molecules of propionyl-CoA, and one molecule of acetyl-CoA.

-

Carnitine-Mediated Transport: this compound is then converted to 4,8-dimethylnonanoylcarnitine by the enzyme carnitine octanoyltransferase (CROT). This allows for its transport out of the peroxisome to the mitochondria.

-

Mitochondrial Oxidation: In the mitochondria, 4,8-dimethylnonanoylcarnitine is converted back to this compound and undergoes further β-oxidation.

Signaling Pathway Diagram

Caption: Peroxisomal β-oxidation of pristanic acid to this compound.

Quantitative Data

Quantitative analysis of this compound itself is not commonly reported in routine clinical or research settings. However, the concentrations of its precursors, phytanic acid and pristanic acid, are well-documented, especially in the context of peroxisomal disorders. The following tables summarize representative concentrations of these precursor fatty acids in human plasma and fibroblasts.

Table 1: Plasma Concentrations of Pristanic and Phytanic Acid

| Analyte | Control (μmol/L) | Zellweger Syndrome (μmol/L) | Bifunctional Protein Deficiency (μmol/L) | Refsum Disease (μmol/L) |

| Pristanic Acid | 0.03 - 0.3 | 0.5 - 5 | 10 - 100 | < 0.3 |

| Phytanic Acid | 0.3 - 10 | 10 - 100 | 10 - 100 | > 200 |

| Pristanic/Phytanic Acid Ratio | 0.03 - 0.1 | ~0.05 - 0.1 | > 1 | < 0.01 |

Data compiled from literature, including ten Brink et al., 1992 and Verhoeven et al., 1998. Actual values can vary based on age, diet, and specific genetic mutations.

Table 2: Acylcarnitine Production in Cultured Fibroblasts

| Cell Line | Substrate | C11-Carnitine (4,8-dimethylnonanoyl) | C9-Carnitine (2,6-dimethylheptanoyl) |

| Control | Pristanic Acid | +++ | ++ |

| Control | Phytanic Acid | ++ | + |

| Peroxisomal Disorder | Pristanic Acid | - or significantly reduced | - or significantly reduced |

Qualitative representation based on the findings of Verhoeven et al., 1998, where '+++' indicates a strong signal and '-' indicates no or a very weak signal in tandem mass spectrometry analysis.

Experimental Protocols

Analysis of 4,8-Dimethylnonanoylcarnitine in Fibroblasts

This protocol is adapted from the methodology described by Verhoeven et al. (1998) for the identification of acylcarnitine intermediates.

Objective: To detect the production of 4,8-dimethylnonanoylcarnitine in cultured human fibroblasts incubated with pristanic acid.

Materials:

-

Cultured human skin fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Pristanic acid

-

L-carnitine

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., deuterated octanoylcarnitine)

-

Tandem mass spectrometer (e.g., electrospray ionization)

Procedure:

-

Culture fibroblasts to near confluency in DMEM with 10% FBS.

-

Wash the cells twice with PBS.

-

Incubate the cells for 72 hours in serum-free DMEM containing 50 µmol/L pristanic acid and 400 µmol/L L-carnitine.

-

After incubation, harvest the cells and medium.

-

Centrifuge to pellet the cells.

-

To the supernatant, add an internal standard.

-

Extract the acylcarnitines from the medium using a solid-phase extraction column.

-

Elute the acylcarnitines with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for mass spectrometry analysis.

-

Analyze the sample by tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition for 4,8-dimethylnonanoylcarnitine.

Experimental Workflow Diagram

References

4,8-Dimethylnonanoyl-CoA: A Key Intermediate in Peroxisomal Phytanic Acid Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol (B49457) found in dairy products, ruminant fats, and certain fish, is a significant molecule in human metabolism.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation in the peroxisomes to yield pristanic acid.[2] This is then followed by several cycles of peroxisomal β-oxidation. A critical intermediate in this pathway is 4,8-dimethylnonanoyl-CoA, the formation of which is essential for the complete degradation of phytanic acid.[3][4] Deficiencies in the enzymes involved in this metabolic route lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[5] This technical guide provides a comprehensive overview of the role of this compound in phytanic acid oxidation, detailing the metabolic pathways, enzymes, and relevant experimental protocols.

The Metabolic Pathway of Phytanic Acid Oxidation

The catabolism of phytanic acid is a multi-step process that occurs primarily within the peroxisomes, with subsequent mitochondrial involvement.[3][6] It can be broadly divided into two main stages: α-oxidation of phytanic acid to pristanic acid, and the subsequent β-oxidation of pristanic acid.

α-Oxidation of Phytanic Acid

The initial phase of phytanic acid degradation involves the removal of a single carbon atom from the carboxyl end. This process is catalyzed by a series of enzymes located in the peroxisomes:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a peroxisomal acyl-CoA synthetase.[7]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step in α-oxidation and the enzyme deficient in the classic form of Refsum disease.

-

Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.

-

Oxidation to Pristanic Acid: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.

β-Oxidation of Pristanic Acid

Pristanic acid, now lacking the β-methyl blockage, can undergo peroxisomal β-oxidation. This process involves a series of four enzymatic reactions that are repeated in cycles, with each cycle shortening the fatty acyl-CoA chain. Three cycles of β-oxidation of pristanoyl-CoA occur in the peroxisomes, leading to the formation of this compound.[4][8]

The enzymes involved in each cycle are:

-

Activation to Pristanoyl-CoA: Pristanic acid is activated to pristanoyl-CoA by a peroxisomal acyl-CoA synthetase.

-

Oxidation: Pristanoyl-CoA oxidase (an acyl-CoA oxidase) catalyzes the formation of a double bond between the α and β carbons, yielding trans-2-enoyl-pristanoyl-CoA and producing hydrogen peroxide (H₂O₂).[9]

-

Hydration: Enoyl-CoA hydratase (part of a multifunctional enzyme) adds a water molecule across the double bond to form 3-hydroxypristanoyl-CoA.

-

Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase (also part of the multifunctional enzyme) oxidizes the hydroxyl group to a keto group, forming 3-ketopristanoyl-CoA.

-

Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves 3-ketopristanoyl-CoA, releasing a molecule of propionyl-CoA (due to the methyl branch at the α-position) and a shortened acyl-CoA.

This cycle is repeated, releasing acetyl-CoA in the second cycle and another propionyl-CoA in the third cycle, ultimately yielding this compound.[4][8]

Fate of this compound

This compound, the end product of three cycles of peroxisomal β-oxidation of pristanic acid, is then transported to the mitochondria for further degradation.[3][4] This transport is facilitated by its conversion to 4,8-dimethylnonanoylcarnitine.[10] Within the mitochondria, it undergoes further β-oxidation cycles to ultimately yield smaller acyl-CoA molecules that can enter central metabolic pathways.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the phytanic acid oxidation pathway is crucial for understanding its regulation and the pathophysiology of related disorders.

Table 1: Enzyme Activities in Phytanic Acid Oxidation

| Enzyme | Substrate | Source | Specific Activity | Km | Vmax | Reference(s) |

| Phytanic Acid α-Oxidation | [1-¹⁴C]Phytanic Acid | Control Human Skin Fibroblasts (Peroxisomes) | 37.1 ± 2.65 pmol/h/mg protein | N/A | N/A | [11] |

| Phytanic Acid α-Oxidation | [1-¹⁴C]Phytanic Acid | Refsum Disease Fibroblasts (Peroxisomes) | Not detected | N/A | N/A | [11] |

| Phytanoyl-CoA Ligase | Phytanic Acid | Control Human Skin Fibroblasts (Peroxisomes) | 9.86 ± 0.09 nmol/h/mg protein | N/A | N/A | [11] |

| Phytanoyl-CoA Ligase | Phytanic Acid | Refsum Disease Fibroblasts (Peroxisomes) | 10.25 ± 0.31 nmol/h/mg protein | N/A | N/A | [11] |

| Pristanoyl-CoA Oxidase | 2-Methylpalmitoyl-CoA | Rat Liver Peroxisomes | Oxidized twice as rapidly as palmitoyl-CoA | Data not available | Data not available | [12] |

| Enoyl-CoA Hydratase | Various | Pig Heart | Most active with medium-chain substrates | Data not available | Data not available | [13] |

| 3-Hydroxyacyl-CoA Dehydrogenase | Short-chain methyl-branched acyl-CoAs | Human | High preference | Data not available | Data not available | [14] |

| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoAs | Rat Liver Peroxisomes | Operates by a ping-pong mechanism | Data not available | Data not available | [15] |

N/A: Not Applicable. Data not available: Specific kinetic parameters for the branched-chain substrates in this pathway are not well-documented in the literature.

Table 2: Metabolite Concentrations in Health and Disease

| Metabolite | Condition | Tissue/Fluid | Concentration | Reference(s) |

| Phytanic Acid | Healthy Controls | Plasma | < 10 µM | [16] |

| Phytanic Acid | Refsum Disease | Plasma | > 200 µM | [5] |

| Pristanic Acid | Healthy Controls | Plasma | Micromolar concentrations | [16] |

| 2,3-Pristenic Acid | Healthy Controls | Plasma | 2 - 48 nM | [17] |

| 3-Hydroxypristanic Acid | Healthy Controls | Plasma | 0.02 - 0.81 nM | [17] |

| 3-Ketopristanic Acid | Healthy Controls | Plasma | 0.07 - 1.45 nM | [17] |

| 4,8-Dimethylnonanoylcarnitine | Normal Fibroblasts (incubated with phytanic or pristanic acid) | Cell Culture | Accumulated | [3] |

| This compound | Healthy/Diseased | Human Tissues | Quantitative data not available |

Experimental Protocols

The analysis of phytanic acid and its metabolites is essential for the diagnosis and study of Refsum disease and other peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for these measurements.

Protocol 1: Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This protocol describes the measurement of the α-oxidation rate of phytanic acid in cultured skin fibroblasts.

1. Cell Culture and Isotope Labeling:

-

Culture human skin fibroblasts to near confluency in appropriate media.

-

Incubate the cells with a known concentration of deuterated phytanic acid (e.g., [²H₃]-phytanic acid) for a defined period (e.g., 72 hours).

2. Sample Collection and Lipid Extraction:

-

Harvest both the cells and the culture medium.

-

Add an internal standard (e.g., a C17:0 fatty acid) to the combined sample.

-

Extract total lipids using a solvent mixture such as hexane:isopropanol.

3. Derivatization:

-

Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol.

4. GC-MS Analysis:

-

Analyze the FAMEs by GC-MS.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to quantify the deuterated phytanic acid and its α-oxidation product, pristanic acid.

5. Data Analysis:

-

Calculate the rate of phytanic acid α-oxidation based on the amount of labeled pristanic acid produced, normalized to the amount of cell protein and incubation time.

References

- 1. scielo.br [scielo.br]

- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Refsum disease diagnostic marker phytanic acid alters the physical state of membrane proteins of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peroxisomal acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 9. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] OF PEROXISOMAL MULTIFUNCTIONAL 2-ENOYL-COA HYDRATASE 2 / ( 3 R )-HYDROXYACYL-COA DEHYDROGENASE ( MFE TYPE 2 ) FROM MAMMALS | Semantic Scholar [semanticscholar.org]

- 14. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pristanic acid - Wikipedia [en.wikipedia.org]

- 17. Fibroblast‐specific genome‐scale modelling predicts an imbalance in amino acid metabolism in Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4,8-Dimethylnonanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 4,8-Dimethylnonanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of branched-chain fatty acids. An understanding of this metabolic pathway is critical for researchers in the fields of metabolic disorders, neurodegenerative diseases, and drug development, particularly concerning conditions like Refsum disease and Zellweger syndrome. This document details the metabolic fate of this compound, presents quantitative data where available, outlines relevant experimental protocols, and provides visualizations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding of its significance.

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a variety of molecules that cannot be processed by mitochondria, including very-long-chain fatty acids and branched-chain fatty acids. One such branched-chain fatty acid is phytanic acid, the accumulation of which leads to the debilitating neurological disorder, Refsum disease.[1][2] The breakdown of phytanic acid is a multi-step process that begins with alpha-oxidation in the peroxisome to yield pristanic acid.[3][4] Pristanic acid then undergoes three cycles of peroxisomal beta-oxidation.[5] The end product of these three cycles is this compound, a molecule that stands at a crucial metabolic crossroads, linking peroxisomal and mitochondrial fatty acid oxidation pathways.[6] This guide focuses on the central role of this compound in this intricate metabolic network.

The Metabolic Pathway of this compound

The generation and subsequent metabolism of this compound is a key segment of the overall degradation pathway of dietary phytanic acid.

Formation of this compound

Pristanic acid, derived from the alpha-oxidation of phytanic acid, is activated to pristanoyl-CoA and enters the peroxisomal beta-oxidation spiral. This pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase, a bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and a peroxisomal thiolase.[7] After three successive cycles of beta-oxidation, 4,8,12-trimethyltridecanoyl-CoA is cleaved by a peroxisomal thiolase to yield propionyl-CoA and this compound.[7][8]

Mitochondrial Transfer via Carnitine Shuttle

Due to the inability of peroxisomes to completely oxidize fatty acids to carbon dioxide and water, the resulting shortened acyl-CoA, this compound, must be transported to the mitochondria for the final stages of degradation.[6] This transport is facilitated by the carnitine shuttle system. Inside the peroxisome, the enzyme carnitine octanoyltransferase (CROT) catalyzes the conversion of this compound to 4,8-dimethylnonanoylcarnitine.[9] This carnitine ester is then exported from the peroxisome and subsequently imported into the mitochondrial matrix.

Mitochondrial Beta-Oxidation

Once inside the mitochondrion, 4,8-dimethylnonanoylcarnitine is converted back to this compound by a mitochondrial carnitine acyltransferase. This regenerated acyl-CoA then enters the mitochondrial beta-oxidation pathway for complete degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[6]

Quantitative Data

While extensive quantitative data specifically for the enzymatic reactions involving this compound are limited in the literature, the following tables summarize available data on related enzymes and substrates, providing a valuable reference for researchers.

Table 1: Substrate Specificity of Peroxisomal Thiolases

| Enzyme | Substrate | Relative Activity (%) | Reference |

| Rat Liver Thiolase A | 3-Oxohexanoyl-CoA | 100 | [10] |

| 3-Oxodecanoyl-CoA | 120 | [10] | |

| 3-Oxopalmitoyl-CoA | 80 | [10] | |

| 3-Oxo-2-methylpalmitoyl-CoA | Inactive | [10] | |

| Rat Liver SCP-2/thiolase | 3-Oxodecanoyl-CoA | 100 | [10] |

| 3-Oxopalmitoyl-CoA | 115 | [10] | |

| 3-Oxo-2-methylpalmitoyl-CoA | Active | [10] |

Table 2: Substrate Specificity of Human Carnitine Acyltransferases

| Enzyme | Substrate | Relative Activity (%) | Reference |

| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA (C2) | 100 | [11] |

| Butyryl-CoA (C4) | ~110 | [11] | |

| Octanoyl-CoA (C8) | ~80 | [11] | |

| Decanoyl-CoA (C10) | ~60 | [11] | |

| Carnitine Octanoyltransferase (CROT) | Acetyl-CoA (C2) | ~10 | [11] |

| Butyryl-CoA (C4) | ~60 | [11] | |

| Octanoyl-CoA (C8) | 100 | [11] | |

| Decanoyl-CoA (C10) | ~90 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in peroxisomal beta-oxidation.

Isolation of Functional Peroxisomes

Objective: To obtain a fraction enriched in functional peroxisomes from animal tissue or cultured cells for subsequent metabolic assays.

Protocol:

-

Homogenization: Homogenize fresh or frozen tissue (e.g., rat liver) in an ice-cold isolation buffer (e.g., 250 mM sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).[2]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a crude organelle pellet containing mitochondria, lysosomes, and peroxisomes.[2]

-

-

Density Gradient Centrifugation:

-

Purity Assessment: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes for peroxisomes (e.g., catalase), mitochondria (e.g., cytochrome c oxidase), and other potential contaminants.[2]

Quantification of this compound by LC-MS/MS

Objective: To quantitatively measure the levels of this compound in biological samples.

Protocol:

-

Extraction of Acyl-CoAs:

-

Homogenize the sample (e.g., isolated peroxisomes, tissue) in an ice-cold extraction solvent (e.g., methanol/water with an internal standard).

-

Centrifuge to pellet proteins and other insoluble material.[12]

-

-

Solid-Phase Extraction (SPE):

-

Use a C18 SPE cartridge to enrich for acyl-CoA species from the supernatant.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[12]

-

Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound will need to be determined.

-

-

Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known amount of an appropriate internal standard.

In Vitro Carnitine Octanoyltransferase (CROT) Activity Assay

Objective: To measure the activity of CROT in converting this compound to its carnitine ester.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a source of CROT (e.g., purified recombinant enzyme or peroxisomal lysate), L-carnitine, and a chromogenic agent that reacts with the free Coenzyme A (CoA-SH) produced (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Initiation of Reaction: Start the reaction by adding this compound to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the colored product from the reaction of DTNB with the released CoA-SH.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.

Signaling Pathways and Logical Relationships

The accumulation or altered flux of branched-chain acyl-CoAs, including this compound, can have significant impacts on cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain acyl-CoAs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[13] While direct evidence for this compound as a PPARα ligand is not established, its precursor, pristanic acid, is a known PPARα agonist.[14] Alterations in the levels of this compound could therefore indirectly influence PPARα signaling by affecting the pool of its upstream activators.

AMP-Activated Protein Kinase (AMPK)

Recent studies have shown that long-chain fatty acyl-CoA esters can directly activate AMPK, a central regulator of cellular energy homeostasis.[15][16] Activation of AMPK can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), thereby promoting fatty acid oxidation. It is plausible that this compound, as a medium-to-long-chain acyl-CoA, could also contribute to the activation of AMPK, thus influencing the overall cellular metabolic state.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: Metabolic pathway of this compound formation and fate.

Figure 2: Workflow for the quantification of this compound.

Figure 3: Potential signaling roles of branched-chain fatty acid metabolites.

Conclusion

This compound is a pivotal metabolite in the degradation of branched-chain fatty acids, acting as the final product of peroxisomal beta-oxidation of pristanic acid before its transfer to the mitochondria for complete oxidation. A thorough understanding of its metabolism is essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of peroxisomal metabolism and its impact on human health. Further research is warranted to determine the precise kinetic parameters of the enzymes involved in the metabolism of this compound and to fully elucidate its potential role in cellular signaling.

References

- 1. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 9. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]

- 10. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pristanic acid - Wikipedia [en.wikipedia.org]

- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of a Branched-Chain Acyl-CoA and Peroxisomal Dysfunction: A Technical Guide to 4,8-Dimethylnonanoyl-CoA and its Link to Refsum Disease

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate relationship between 4,8-dimethylnonanoyl-CoA and the rare inherited neurological disorder, Refsum disease, has been released today. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the biochemical underpinnings of the disease, focusing on the pivotal role of this branched-chain acyl-CoA. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and therapeutic development in this field.

Refsum disease is a debilitating autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1] This accumulation is primarily due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[2][3][4] The disease manifests with a range of severe symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[5][6]

This technical guide illuminates the metabolic journey of phytanic acid, with a specific focus on the formation and subsequent fate of this compound, a key downstream metabolite. While the accumulation of phytanic acid is the hallmark of Refsum disease, understanding the dynamics of its metabolic products is crucial for a complete picture of the pathophysiology and for the identification of novel therapeutic targets.

Data Presentation: A Quantitative Look at Refsum Disease Biomarkers

The diagnosis and monitoring of Refsum disease rely on the quantification of specific biomarkers. While direct quantification of this compound in patient samples is not a routine clinical measurement and published data on its specific concentrations in Refsum disease is scarce, the levels of its precursors, phytanic acid and pristanic acid, are well-established diagnostic indicators.

| Biomarker | Healthy Individuals (Plasma) | Refsum Disease Patients (Plasma) | Fold Increase (Approx.) | Reference |

| Phytanic Acid | 0 - 33 µmol/L | 992 - 6400 µmol/L | 30 - 194x | [7] |

| Pristanic Acid | Age-dependent, typically < 3 µmol/L for adults | Generally low to normal | - | [8] |

| C26:0/C22:0 Ratio | ≤ 0.023 | Normal | - | [8] |

| C24:0/C22:0 Ratio | ≤ 1.39 | Normal | - | [8] |

Table 1: Key Biomarker Concentrations in Refsum Disease. This table summarizes the typical plasma concentrations of phytanic acid, pristanic acid, and very-long-chain fatty acid ratios in healthy individuals compared to patients with classical Refsum disease.

The Metabolic Pathway: From Phytanic Acid to this compound

The catabolism of phytanic acid is a multi-step process that occurs primarily within the peroxisomes. Due to a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation to pristanic acid, which can then enter the beta-oxidation pathway.

Alpha-Oxidation of Phytanic Acid

The initial step in phytanic acid degradation is its conversion to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH). This is the rate-limiting step that is deficient in most cases of Refsum disease. The product, 2-hydroxyphytanoyl-CoA, is then cleaved to form pristanal (B217276) and formyl-CoA. Pristanal is subsequently oxidized to pristanic acid.

Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid, now able to undergo beta-oxidation, is activated to pristanoyl-CoA and enters the peroxisomal beta-oxidation spiral. This process involves a series of four enzymatic reactions that are repeated, shortening the fatty acid chain by two carbons with each cycle. After three cycles of beta-oxidation, the end product is this compound.[9][10]

Experimental Protocols

Accurate and reproducible measurement of key metabolites and enzyme activities is paramount for both research and clinical diagnosis of Refsum disease. This section provides detailed methodologies for the quantification of phytanic acid and the assessment of phytanoyl-CoA hydroxylase activity.

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fatty acids in biological samples.[11][12][13]

1. Sample Preparation and Internal Standard Spiking:

-

To 100 µL of plasma, add a known amount of deuterated phytanic acid ([3-methyl-²H₃]phytanic acid) as an internal standard.[11] This is crucial for accurate quantification by correcting for sample loss during preparation.

2. Saponification (Hydrolysis):

-

Add 1 mL of 0.5 M methanolic KOH to the plasma sample.

-

Incubate at 80°C for 1 hour to hydrolyze the esterified phytanic acid from lipids.

3. Extraction:

-

After cooling, acidify the sample with 6 M HCl.

-

Extract the free fatty acids twice with 2 mL of hexane (B92381).

-

Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

4. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 30 minutes to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

5. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms). The temperature program should be optimized to separate phytanic acid from other fatty acids.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both endogenous phytanic acid and the deuterated internal standard.

6. Quantification:

-

Generate a standard curve using known concentrations of phytanic acid.

-

Calculate the concentration of phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This in vitro assay measures the activity of PHYH by quantifying the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[14][15][16][17]

1. Substrate Preparation:

-

Synthesize phytanoyl-CoA from phytanic acid and coenzyme A. This can be achieved using enzymatic or chemical methods.

2. Enzyme Source:

-

The enzyme can be obtained from cultured fibroblasts, liver homogenates, or recombinant expression systems.

3. Reaction Mixture:

-

Prepare a reaction buffer containing:

-

Phosphate buffer (pH 7.0)

-

FeSO₄

-

2-Oxoglutarate

-

Ascorbate

-

Catalase

-

Phytanoyl-CoA (substrate)

-

Enzyme source

-

4. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

5. Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Extract the acyl-CoAs from the reaction mixture using solid-phase extraction (SPE).

6. LC-MS/MS Analysis:

-

Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC Conditions: Use a C18 reverse-phase column with a gradient elution to separate phytanoyl-CoA and 2-hydroxyphytanoyl-CoA.

-

MS/MS Conditions: Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both the substrate and the product.

7. Calculation of Enzyme Activity:

-

Quantify the amount of 2-hydroxyphytanoyl-CoA produced.

-

Express the enzyme activity as nmol of product formed per hour per mg of protein.

Logical Workflow for Diagnosis and Research

The diagnosis of Refsum disease and the investigation of its underlying mechanisms follow a logical progression, from clinical suspicion to detailed biochemical and genetic analysis.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the role of this compound in the context of Refsum disease. While the direct measurement of this metabolite in patients remains a challenge, the detailed understanding of its place in the metabolic pathway of phytanic acid is essential for the scientific and clinical communities. The provided experimental protocols offer a starting point for researchers to develop and refine methods for studying this complex disorder.

Future research should focus on developing sensitive and robust methods for the quantification of this compound and other downstream metabolites in accessible biological samples. This will provide a more complete picture of the metabolic dysregulation in Refsum disease and may lead to the discovery of new biomarkers for disease progression and therapeutic response. Furthermore, a deeper understanding of the kinetic properties of the enzymes involved in the peroxisomal beta-oxidation of pristanic acid will be crucial for the development of targeted therapies aimed at restoring metabolic balance in patients with this debilitating condition.

References

- 1. researchgate.net [researchgate.net]

- 2. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. childrensmn.org [childrensmn.org]

- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 13. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of 4,8-Dimethylnonanoyl-CoA in Bridging Peroxisomal and Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethylnonanoyl-CoA is a key branched-chain acyl-CoA intermediate that sits (B43327) at the crossroads of peroxisomal and mitochondrial lipid metabolism. Arising from the breakdown of dietary phytanic and pristanic acids, its efficient catabolism is crucial for cellular energy homeostasis and the prevention of toxic metabolite accumulation. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial metabolism, detailing the enzymatic pathways, transport mechanisms, and relevant experimental protocols for its study.

Metabolic Origin: The Peroxisomal Alpha- and Beta-Oxidation of Phytanic and Pristanic Acids

The journey of this compound begins with the dietary intake of phytanic acid, a branched-chain fatty acid found in dairy products, ruminant fats, and certain fish. Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation.[1] Instead, it undergoes α-oxidation in the peroxisomes.

This process involves the removal of a single carbon atom to yield pristanic acid.[1] Pristanic acid, now amenable to β-oxidation, undergoes three cycles of this pathway within the peroxisomes. The end product of these peroxisomal β-oxidation cycles is this compound, along with molecules of acetyl-CoA and propionyl-CoA.[2]

Mitochondrial Transport: The Carnitine Shuttle System

As peroxisomal β-oxidation is incomplete, the resulting this compound must be transported to the mitochondria for its complete oxidation to CO2 and H2O. This transport is facilitated by the carnitine shuttle system.

In the peroxisome, the 4,8-dimethylnonanoyl moiety is transferred from Coenzyme A (CoA) to carnitine, a reaction catalyzed by carnitine O-octanoyltransferase (CROT) . The resulting 4,8-dimethylnonanoyl-carnitine is then exported from the peroxisome and subsequently imported into the mitochondrial matrix. This import is mediated by the carnitine/acylcarnitine translocase (CACT) , also known as SLC25A20, located in the inner mitochondrial membrane.

Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPTII) catalyzes the transfer of the 4,8-dimethylnonanoyl group back to mitochondrial CoA, regenerating this compound and freeing carnitine to be shuttled back to the intermembrane space.

References

An In-Depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Precursor Molecules and Derivatives for Researchers and Drug Development Professionals

An Introduction to the Metabolic Significance of 4,8-Dimethylnonanoyl-CoA

This compound is a crucial intermediate in the catabolism of branched-chain fatty acids, primarily arising from the breakdown of phytanic acid, a compound abundant in the human diet through the consumption of dairy products, ruminant meats, and certain fish. Due to the methyl group at its β-carbon, phytanic acid cannot be metabolized through direct β-oxidation. Instead, it undergoes an initial α-oxidation step in the peroxisome to form pristanic acid. Subsequent peroxisomal β-oxidation of pristanic acid generates this compound. This molecule is then converted to its carnitine derivative for transport into the mitochondria, where it undergoes further oxidation to yield energy.

Dysregulation of this metabolic pathway is implicated in several inherited metabolic disorders, most notably Refsum disease, which is characterized by the accumulation of phytanic acid. Therefore, a thorough understanding of this compound, its precursors, and its derivatives is of paramount importance for researchers and professionals involved in the development of diagnostics and therapeutics for these conditions.

Physicochemical Properties of Key Molecules

A clear understanding of the physical and chemical characteristics of this compound and its related molecules is fundamental for their study. The table below summarizes key quantitative data for these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₂H₅₆N₇O₁₇P₃S | 935.81 | 204120-61-6[1][2] |

| 4,8-Dimethylnonanoyl carnitine | C₁₈H₃₅NO₄ | 329.47 | Not Available |

| 4,8-Dimethylnonanoic acid | C₁₁H₂₂O₂ | 186.29 | 7540-70-7[3] |

| Phytanic Acid | C₂₀H₄₀O₂ | 312.53 | 1472-28-2 |

| Pristanic Acid | C₁₉H₃₈O₂ | 298.50 | 1189-37-3 |

Plasma Concentrations in Health and Disease

The quantification of phytanic acid and pristanic acid in plasma is a key diagnostic marker for disorders related to their metabolism.

| Analyte | Condition | Plasma Concentration |

| Phytanic Acid | Healthy Individuals | < 10 µmol/L |

| Refsum Disease | > 200 µmol/L (can exceed 1500 µmol/L in acute presentations)[4] | |

| Pristanic Acid | Healthy Individuals | < 1 µmol/L |

| Peroxisomal Disorders | Elevated, with a significantly increased pristanic acid/phytanic acid ratio in some conditions.[5] | |

| 2-hydroxyphytanic acid | Healthy Individuals & Refsum's Disease | < 0.2 µmol/l[6] |

| Rhizomelic chondrodysplasia punctata, generalized peroxisomal dysfunction, and single peroxisomal beta-oxidation enzyme deficiency | Accumulated[6] | |

| 2-oxophytanic acid | Healthy controls and patients with peroxisomal disorders | Undetectable[6] |

The Metabolic Pathway: From Dietary Intake to Mitochondrial Oxidation

The catabolism of phytanic acid to smaller, energy-yielding molecules is a multi-organellar process involving both peroxisomes and mitochondria.

Detailed Experimental Protocols

Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This protocol is crucial for diagnosing Refsum disease and other peroxisomal disorders affecting phytanic acid metabolism.

1. Cell Culture:

-

Culture human skin fibroblasts in standard medium (e.g., DMEM with 10% fetal bovine serum) until confluent.

2. Substrate Incubation:

-

Prepare a stock solution of deuterated phytanic acid (e.g., [²H₃]-phytanic acid) in ethanol.

-

Wash the confluent fibroblast monolayer twice with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing the labeled phytanic acid to a final concentration of 10 µM.

-

Incubate the cells for 72 hours at 37°C.

3. Lipid Extraction:

-

Harvest the cells and combine with the culture medium.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

-

Extract total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

4. Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Convert the fatty acids to their fatty acid methyl esters (FAMEs) by heating at 100°C for 30 minutes with 14% BF₃ in methanol.

5. GC-MS Analysis:

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Use selected ion monitoring (SIM) to detect and quantify the methyl esters of the labeled phytanic acid and its oxidation product, pristanic acid.

6. Data Analysis:

-

Calculate the rate of phytanic acid α-oxidation by comparing the amount of labeled pristanic acid formed to the amount of the internal standard.

-

Express the results as pmol of pristanic acid produced per hour per milligram of cell protein.[5]

General Protocol for Chemical Synthesis of Acyl-CoA Esters

1. Activation of Carboxylic Acid:

-

The carboxylic acid (4,8-dimethylnonanoic acid) can be activated to form a more reactive intermediate. Common methods include conversion to:

-

Acid chloride: using reagents like oxalyl chloride or thionyl chloride.

-

Mixed anhydride: by reacting with another acid chloride or chloroformate.

-

1-Acylimidazole: using carbonyldiimidazole.

-

2. Reaction with Coenzyme A:

-

The activated carboxylic acid is then reacted with the free sulfhydryl group of Coenzyme A (CoASH) in an appropriate solvent system, often a mixture of an organic solvent and an aqueous buffer to maintain a slightly alkaline pH (around 8.0) to facilitate the reaction.

3. Purification:

-

The resulting acyl-CoA ester is typically purified using chromatographic techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Note: The synthesis of 4,8-dimethylnonanoic acid itself may be required as a starting material and can be achieved through various organic synthesis routes.[9]

Carnitine Octanoyltransferase (CROT) Activity Assay

This assay measures the activity of CROT, the enzyme responsible for converting this compound to its carnitine derivative.

1. Principle:

-

The assay follows the forward reaction, measuring the formation of the acylcarnitine, or more commonly, the reverse reaction, measuring the release of CoASH from an acyl-CoA substrate in the presence of carnitine. The released CoASH can be quantified using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce a colored product that can be measured spectrophotometrically at 412 nm.

2. Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Acyl-CoA substrate (e.g., octanoyl-CoA as a standard substrate, or this compound)

-

L-Carnitine

-

DTNB solution

-

Purified or recombinant CROT enzyme, or cell/tissue lysate containing CROT activity.

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer, DTNB, and L-carnitine.

-

Add the cell lysate or purified enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

4. Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

-

Determine the specific activity of the enzyme (e.g., in nmol/min/mg of protein).[1][10][11]

Relevance to Drug Development

The metabolic pathway of phytanic acid is a key area of interest for drug development, particularly for the treatment of Refsum disease and other related peroxisomal disorders.

Therapeutic Strategies for Refsum Disease

Current management of Refsum disease primarily focuses on reducing the body's load of phytanic acid.

-